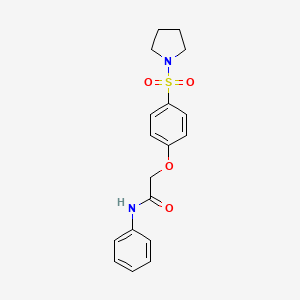
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as NSC16168, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学研究应用
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have a range of scientific research applications, including its use as a tool for investigating various biological processes. This compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell signaling pathways. By inhibiting PKC activity, N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be used to study the effects of PKC on cell proliferation, differentiation, and apoptosis.
作用机制
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide exerts its effects by binding to the regulatory domain of PKC, which prevents the enzyme from being activated by diacylglycerol and other signaling molecules. This inhibition of PKC activity has been shown to have a range of downstream effects on various biological processes, including cell cycle progression, gene expression, and apoptosis.
Biochemical and Physiological Effects:
N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have a range of biochemical and physiological effects, including its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide for lab experiments is its specificity for PKC inhibition, which allows researchers to study the effects of PKC on various biological processes. However, one limitation of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of PKC activity.
未来方向
There are a number of future directions for research on N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are also needed to investigate the mechanisms underlying the effects of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on various biological processes, as well as its potential interactions with other signaling pathways. Additionally, the development of more potent analogs of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide may be useful for improving its efficacy in lab experiments and potential clinical applications.
合成方法
The synthesis of N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-bromo-2-(2-hydroxyethoxy)phenol in the presence of potassium carbonate and copper powder. The resulting product is then treated with N-phenylglycine in the presence of triethylamine to yield N-phenyl-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. This synthesis method has been optimized for high yields and purity, making it suitable for large-scale production.
属性
IUPAC Name |
N-phenyl-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(19-15-6-2-1-3-7-15)14-24-16-8-10-17(11-9-16)25(22,23)20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPTYCGWWJYMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7685532.png)
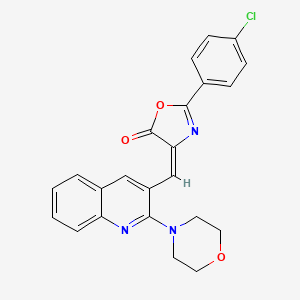

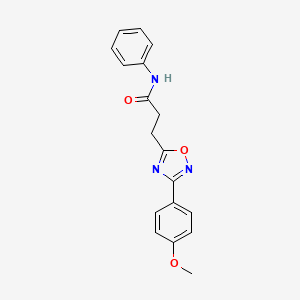
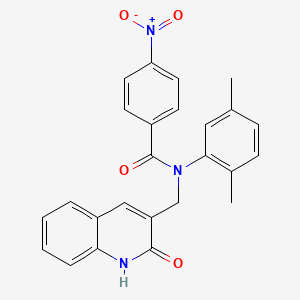
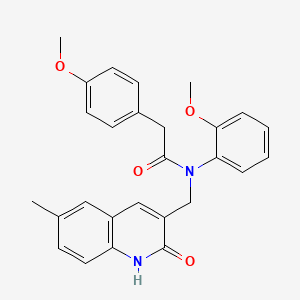

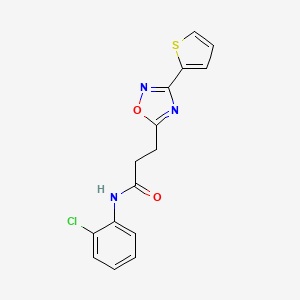
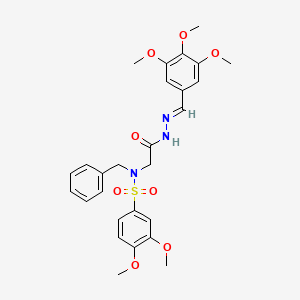
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)

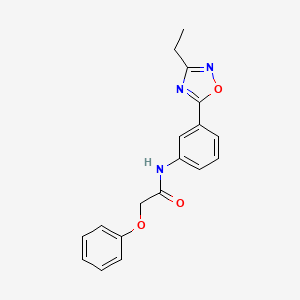
![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)
![(E)-N'-(3,4-dimethoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7685599.png)